

An In-depth Technical Guide to Diacetone-D-glucose Protecting Group Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diacetone-D-glucose**

Cat. No.: **B4791553**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone-D-glucose (DAG), formally known as 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose, is a cornerstone of modern carbohydrate chemistry and a pivotal intermediate in the pharmaceutical industry.^{[1][2]} As a derivative of D-glucose, it serves as a crucial building block, leveraging the inherent chirality of natural sugars for the synthesis of complex, enantiomerically pure molecules.^[1] Its utility stems from the selective protection of four of the five hydroxyl groups of D-glucose, leaving the C-3 hydroxyl group accessible for precise chemical modifications.^[2] This unique structural feature makes DAG an indispensable tool in chiral pool synthesis, a strategy that is fundamental to the development of novel therapeutics, including diabetology-related compounds, anti-cancer agents, and antiviral drugs.^{[1][3]} This guide provides a comprehensive overview of the chemistry of **diacetone-D-glucose**, including its synthesis, spectroscopic characterization, and application in drug development, complete with detailed experimental protocols and illustrative diagrams.

Core Concepts: The Chemistry of Diacetone-D-glucose

Diacetone-D-glucose is synthesized by the acid-catalyzed reaction of D-glucose with acetone.^[3] This reaction locks the glucose molecule in its furanose form and protects the hydroxyl groups at the 1,2 and 5,6 positions with isopropylidene ketals.^[4] The resulting structure, with

its free C-3 hydroxyl group, is a stable, crystalline solid that serves as a versatile starting material for a wide array of chemical transformations.^[5] The protecting isopropylidene groups can be selectively or completely removed under acidic conditions, allowing for a stepwise approach to the functionalization of the glucose scaffold.

Spectroscopic and Physical Properties

A summary of the key physical and spectroscopic data for **diacetone-D-glucose** is presented below.

Property	Value
CAS Number	582-52-5
Molecular Formula	C ₁₂ H ₂₀ O ₆
Molecular Weight	260.28 g/mol
Appearance	White to off-white crystalline solid
Melting Point	110 °C
Optical Rotation	-11° ± 1° (c=5 in Ethanol)
¹ H NMR (CDCl ₃ , 500 MHz)	δ 5.92 (d, J=3.7 Hz, 1H), 4.51 (d, J=3.7 Hz, 1H), 4.31 (m, 1H), 4.15 (m, 2H), 4.02 (m, 1H), 2.95 (d, J=8.9 Hz, 1H, OH), 1.50 (s, 3H), 1.42 (s, 3H), 1.35 (s, 3H), 1.32 (s, 3H)
¹³ C NMR (CDCl ₃ , 125 MHz)	δ 111.9, 109.1, 105.1, 81.6, 81.2, 72.8, 67.5, 26.8, 26.7, 26.2, 25.4
IR (KBr, cm ⁻¹)	3450 (O-H), 2990, 2940 (C-H), 1380, 1370 (gem-dimethyl), 1215, 1165, 1070, 1020 (C-O)

Data Presentation: Synthesis of Diacetone-D-glucose

The synthesis of **diacetone-D-glucose** can be achieved under various conditions, with the choice of catalyst and reaction parameters influencing the yield. A summary of different

synthetic approaches is provided in the table below for easy comparison.

Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
H ₂ SO ₄	Acetone	Room Temperature	14	~50	[6]
Boron trifluoride-diethylether	Acetone	90	4.5	58-63	[7]
Iodine	Acetone	62 (reflux)	5	~75	[8]
Zinc chloride / H ₃ PO ₄	Acetone	Room Temperature	Overnight	-	[9]

Experimental Protocols

Synthesis of 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose

Materials:

- Anhydrous α -D-(+)-glucose (54.1 g, 300 mmol)
- Diketene (26.5 g, 300 mmol)
- Acetone (1.1 L)
- Boron trifluoride-diethylether complex (0.85 g, 5.2 mmol)
- 1% Sodium hydroxide solution (350 mL)
- Dichloromethane
- Cyclohexane

Procedure:

- Dissolve anhydrous α -D-(+)-glucose and diketene in acetone in a stirred autoclave.
- Add the boron trifluoride-diethylether complex to the solution.
- Heat the reaction mixture to 90°C for approximately 4.5 hours with stirring.[10]
- After cooling to room temperature, filter the reaction solution and mix it with 1% sodium hydroxide solution.
- Distill off the acetone in vacuo.
- Extract the residue three times with dichloromethane.
- Combine the extracts and evaporate them in vacuo.
- Recrystallize the remaining residue from cyclohexane to obtain 1,2:5,6-**diacetone-D-glucose** as a colorless crystalline solid.[10]

Selective Deprotection to 1,2-O-isopropylidene- α -D-glucofuranose

Materials:

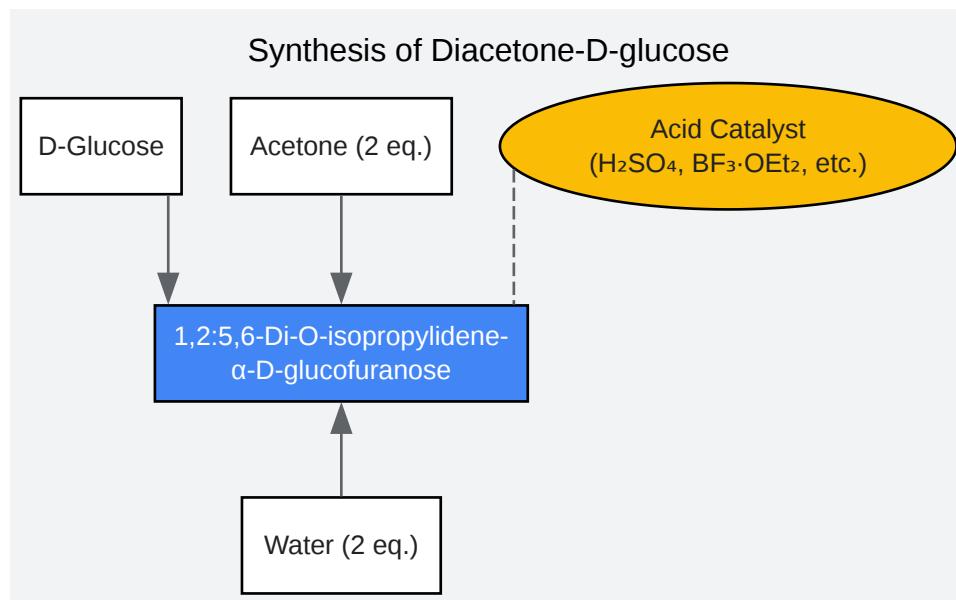
- 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose (diacetone glucose)
- 50% Aqueous acetic acid

Procedure:

- Perform a careful hydrolysis of diacetone glucose in 50% aqueous acetic acid at room temperature for 8 hours.
- Monitor the reaction by thin-layer chromatography.
- Upon completion, neutralize the reaction mixture and extract the product.
- Purify the product by crystallization to yield the monoacetal as a crystalline solid.[11]

Complete Deprotection to D-glucose

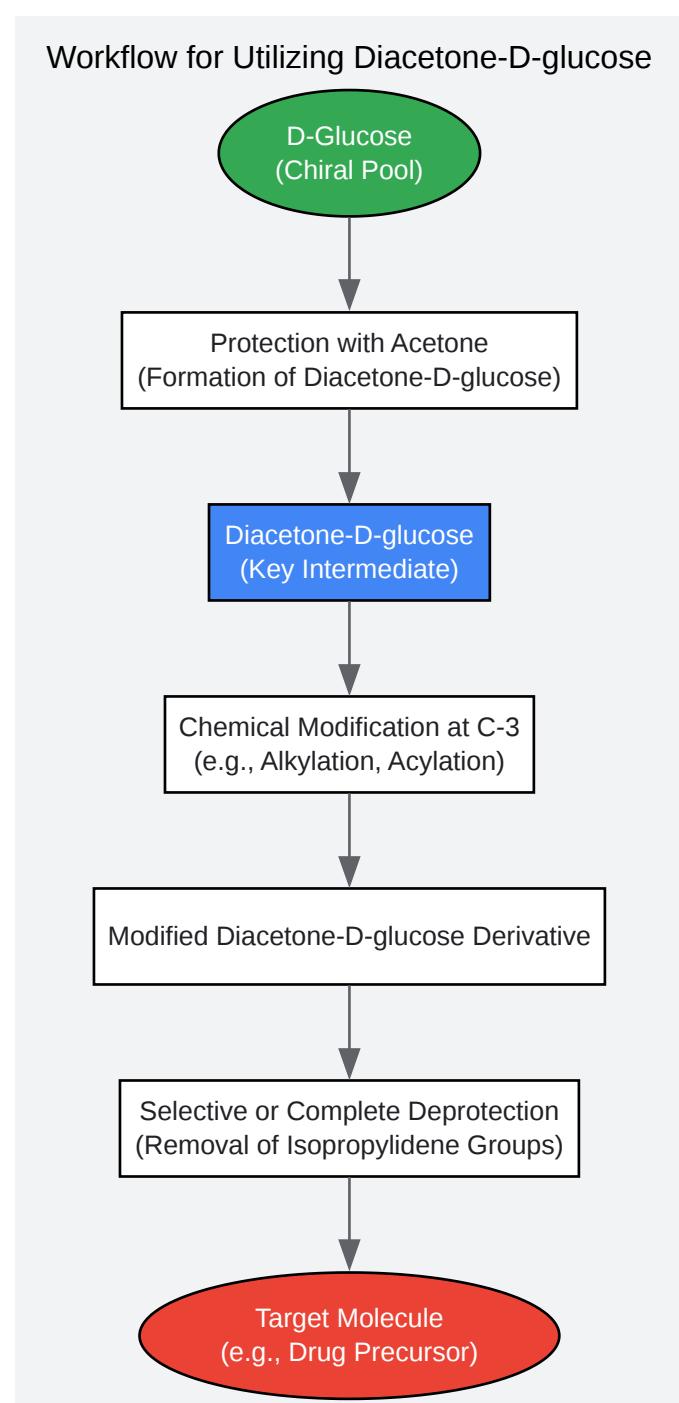
Materials:


- **Diacetone-D-glucose** derivative
- Water-dioxane mixture
- Hydrochloric acid (HCl)

Procedure:

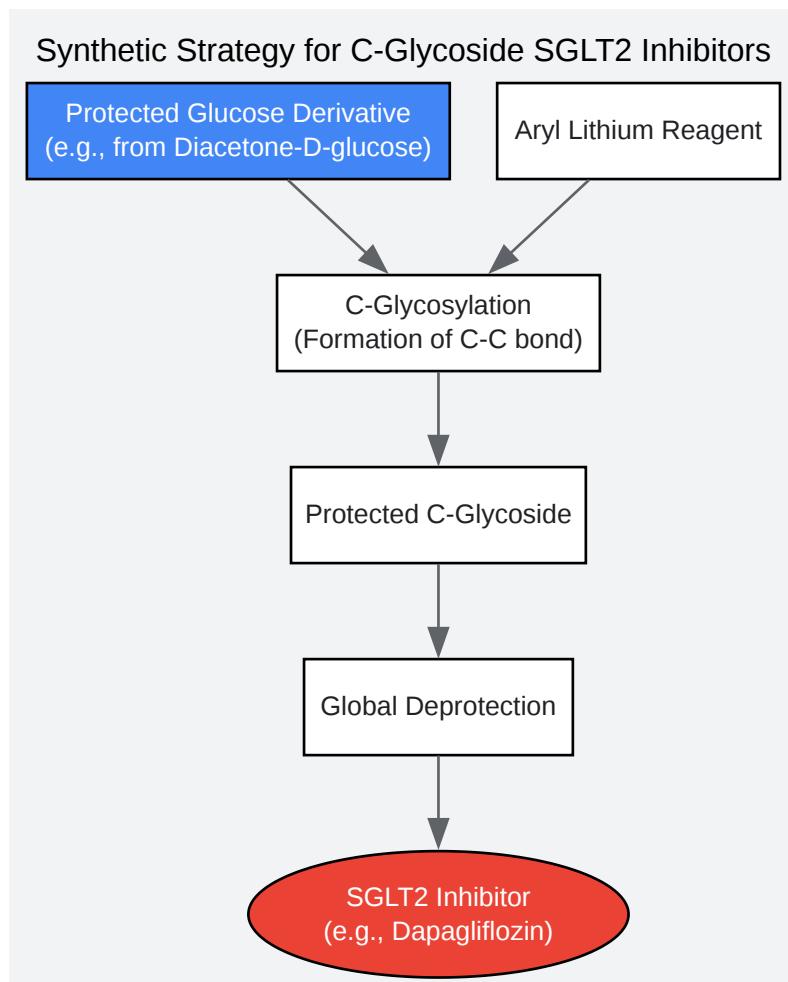
- Dissolve the **diacetone-D-glucose** derivative in a water-dioxane solvent system.
- Add a catalytic amount of hydrochloric acid.
- Stir the reaction mixture at room temperature, monitoring the progress by TLC until the starting material is consumed.
- Neutralize the reaction with a suitable base (e.g., sodium bicarbonate).
- Remove the organic solvent under reduced pressure.
- The aqueous solution containing D-glucose can be used as is or further purified by standard methods.^[6]

Mandatory Visualization


Reaction Pathway: Synthesis of Diacetone-D-glucose

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed protection of D-glucose with acetone.


Logical Workflow: Diacetone-D-glucose in Multi-step Synthesis

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the use of DAG in synthesis.

Signaling Pathway: Application in SGLT2 Inhibitor Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for SGLT2 inhibitors via C-glycosylation.

Conclusion

Diacetone-D-glucose is a powerful and versatile tool in the arsenal of synthetic chemists, particularly those in the field of drug development. Its ability to provide a stable, chiral scaffold with a single, reactive hydroxyl group allows for the precise and predictable synthesis of complex molecules. The straightforward nature of its synthesis and deprotection, coupled with its wide range of applications, ensures that **diacetone-D-glucose** will remain a vital intermediate in the ongoing quest for new and improved pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 2. nbinno.com [nbino.com]
- 3. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 4. Diacetone-D-glucose | 582-52-5 | MD06795 | Biosynth [biosynth.com]
- 5. Sugar-based synthesis of Tamiflu and its inhibitory effects on cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FR2655347A1 - Process for the synthesis of monosaccharide acetonides and/or their functionalised derivatives, from mono-, di- or polysaccharides - Google Patents [patents.google.com]
- 7. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Homologues of isomeric dideoxynucleosides as potential antiviral agents: synthesis of isodideoxynucleosides with a furanethanol sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diacetone-D-glucose Protecting Group Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b4791553#introduction-to-diacetone-d-glucose-protecting-group-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com